molecular formula C9H8N2O2S B13034019 3-Methyl-5-(thiazol-5-yl)-1H-pyrrole-2-carboxylicacid

3-Methyl-5-(thiazol-5-yl)-1H-pyrrole-2-carboxylicacid

Cat. No.: B13034019
M. Wt: 208.24 g/mol
InChI Key: RGLNRNXAXNYCKW-UHFFFAOYSA-N
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Description

3-Methyl-5-(thiazol-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrrole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(thiazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiazole and pyrrole rings followed by their coupling. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring, followed by the formation of the pyrrole ring through a Paal-Knorr synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the purification of the final product through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(thiazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrole rings.

Scientific Research Applications

3-Methyl-5-(thiazol-5-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(thiazol-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The thiazole and pyrrole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar thiazole ring structure.

    Pyrrole: Contains only the pyrrole ring and lacks the thiazole moiety.

    Thiazolidine: A reduced form of thiazole with different chemical properties.

Uniqueness

3-Methyl-5-(thiazol-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both thiazole and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

3-methyl-5-(1,3-thiazol-5-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H8N2O2S/c1-5-2-6(7-3-10-4-14-7)11-8(5)9(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

RGLNRNXAXNYCKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CN=CS2)C(=O)O

Origin of Product

United States

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